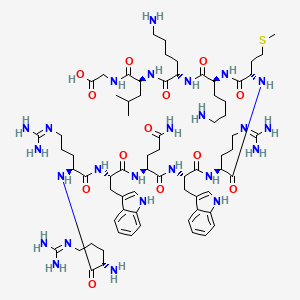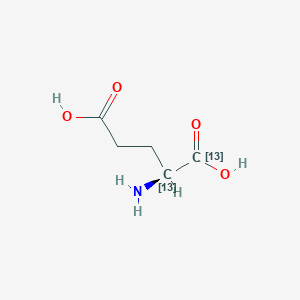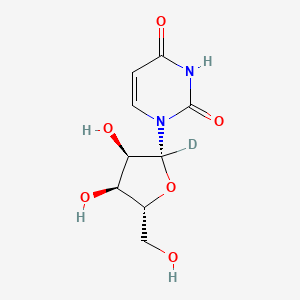
Lactoferricin, bovine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactoferricin, bovine, is an amphipathic, cationic peptide derived from the protein lactoferrin. Lactoferrin is a glycoprotein belonging to the transferrin family, which can be found in mammalian milk. Lactoferricin is generated by the pepsin-mediated digestion of lactoferrin and is known for its potent antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lactoferricin can be synthesized through the enzymatic digestion of lactoferrin using pepsin. The process involves incubating lactoferrin with pepsin under acidic conditions (pH 2-3) at 37°C for several hours. The resulting peptide fragments are then purified using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of lactoferricin involves the large-scale fermentation of genetically modified microorganisms that express lactoferrin. The lactoferrin is then extracted and subjected to pepsin digestion to produce lactoferricin. This method allows for the efficient and cost-effective production of lactoferricin for various applications .
Chemical Reactions Analysis
Types of Reactions
Lactoferricin undergoes various chemical reactions, including:
Reduction: Reduction reactions can break disulfide bonds in lactoferricin, altering its structure and activity.
Substitution: Lactoferricin can undergo substitution reactions where specific amino acids are replaced to enhance its antimicrobial activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, superoxide radicals.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substituting agents: Amino acid derivatives.
Major Products Formed
The major products formed from these reactions include modified lactoferricin peptides with enhanced or altered biological activities .
Scientific Research Applications
Lactoferricin has a wide range of scientific research applications, including:
Antimicrobial: Lactoferricin exhibits strong antimicrobial activity against bacteria, fungi, and viruses.
Anti-inflammatory: Lactoferricin reduces inflammation by modulating the immune response and inhibiting pro-inflammatory cytokines.
Antioxidant: Lactoferricin scavenges reactive oxygen species, reducing oxidative stress and protecting cells from damage.
Immunomodulatory: Lactoferricin enhances the immune response by promoting the activity of immune cells such as macrophages and natural killer cells.
Mechanism of Action
Lactoferricin exerts its effects through several mechanisms:
Membrane Disruption: Lactoferricin interacts with microbial membranes, causing membrane leakage and cell death.
Apoptosis Induction: Lactoferricin induces apoptosis in cancer cells by activating mitochondrial pathways and disrupting the cell membrane.
Immune Modulation: Lactoferricin modulates the immune response by enhancing the activity of immune cells and inhibiting pro-inflammatory cytokines.
Oxidative Stress Reduction: Lactoferricin reduces oxidative stress by scavenging reactive oxygen species and inhibiting the formation of ferrous salts.
Comparison with Similar Compounds
Lactoferricin is unique compared to other similar compounds due to its potent antimicrobial and anticancer properties. Similar compounds include:
Lactoferrin: The parent protein from which lactoferricin is derived.
Human Lactoferricin: A similar peptide derived from human lactoferrin.
Other Antimicrobial Peptides: Peptides such as defensins and cathelicidins also exhibit antimicrobial activity but differ in their structure and mechanism of action.
Lactoferricin’s unique structure and potent biological activities make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C70H113N25O13S |
|---|---|
Molecular Weight |
1544.9 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C70H113N25O13S/c1-39(2)33-53(59(100)86-38-57(97)98)93-62(103)48(21-9-11-28-72)88-60(101)47(20-8-10-27-71)89-65(106)52(26-32-109-3)92-61(102)50(23-14-31-83-70(79)80)90-66(107)54(34-40-36-84-45-18-6-4-15-42(40)45)95-64(105)51(24-25-56(74)96)91-67(108)55(35-41-37-85-46-19-7-5-16-43(41)46)94-63(104)49(22-13-30-82-69(77)78)87-58(99)44(73)17-12-29-81-68(75)76/h4-7,15-16,18-19,36-37,39,44,47-55,84-85H,8-14,17,20-35,38,71-73H2,1-3H3,(H2,74,96)(H,86,100)(H,87,99)(H,88,101)(H,89,106)(H,90,107)(H,91,108)(H,92,102)(H,93,103)(H,94,104)(H,95,105)(H,97,98)(H4,75,76,81)(H4,77,78,82)(H4,79,80,83)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |
InChI Key |
WYQWAYUTSJMKOS-KYWDJMBTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)





![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
